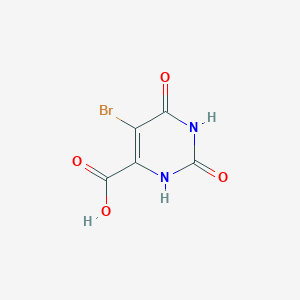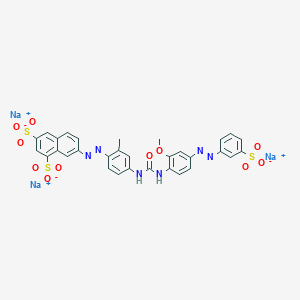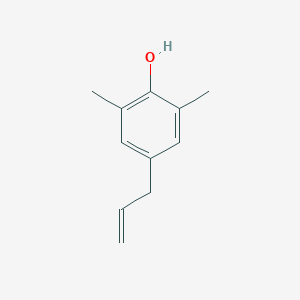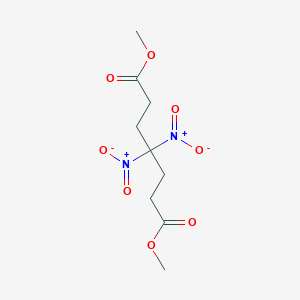
Dimethyl 4,4-dinitroheptanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4,4-dinitroheptanedioate, also known as dimethyl 2,3-dinitrosuccinate, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 270.18 g/mol.
Applications De Recherche Scientifique
Dimethyl 4,4-dinitroheptanedioate has been widely used in scientific research for its various applications. It is primarily used as a reagent in organic synthesis to introduce the dinitro functionality into various organic compounds. It has also been used as a precursor for the synthesis of other organic compounds, such as dinitroanilines, dinitrophenols, and dinitrobenzenes.
Mécanisme D'action
The mechanism of action of Dimethyl 4,4-dinitroheptanedioate 4,4-dinitroheptanedioate is not well understood. However, it is believed that the dinitro functionality of the compound can undergo various reactions, such as reduction, oxidation, and nucleophilic substitution, which can lead to the formation of other organic compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Dimethyl 4,4-dinitroheptanedioate 4,4-dinitroheptanedioate. However, it has been reported to be toxic to various organisms, including bacteria, fungi, and plants. It is also known to have mutagenic and carcinogenic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Dimethyl 4,4-dinitroheptanedioate 4,4-dinitroheptanedioate in lab experiments is its ability to introduce the dinitro functionality into various organic compounds. This can be useful in the synthesis of other organic compounds, as well as in the study of organic reactions. However, one of the limitations of using this compound is its toxicity, which can pose a risk to researchers working with it.
Orientations Futures
There are several future directions for the use of Dimethyl 4,4-dinitroheptanedioate 4,4-dinitroheptanedioate in scientific research. One area of interest is the development of new synthetic methods using this compound. Another area of interest is the study of the mechanism of action of this compound, which can lead to the discovery of new organic reactions. Additionally, the potential use of this compound as a pesticide or herbicide should be explored further.
Méthodes De Synthèse
Dimethyl 4,4-dinitroheptanedioate can be synthesized by reacting Dimethyl 4,4-dinitroheptanedioate malonate with nitric acid and sulfuric acid. The reaction takes place in a two-step process, where the first step involves the nitration of Dimethyl 4,4-dinitroheptanedioate malonate with nitric acid and sulfuric acid to form Dimethyl 4,4-dinitroheptanedioate 2,3-dinitromalonate. In the second step, the dinitromalonate is treated with sodium ethoxide to form Dimethyl 4,4-dinitroheptanedioate 4,4-dinitroheptanedioate.
Propriétés
Numéro CAS |
14826-50-7 |
|---|---|
Nom du produit |
Dimethyl 4,4-dinitroheptanedioate |
Formule moléculaire |
C9H14N2O8 |
Poids moléculaire |
278.22 g/mol |
Nom IUPAC |
dimethyl 4,4-dinitroheptanedioate |
InChI |
InChI=1S/C9H14N2O8/c1-18-7(12)3-5-9(10(14)15,11(16)17)6-4-8(13)19-2/h3-6H2,1-2H3 |
Clé InChI |
HOIDOAUGWVNMMM-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC(CCC(=O)OC)([N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
COC(=O)CCC(CCC(=O)OC)([N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
14826-50-7 |
Synonymes |
dimethyl 4,4-dinitroheptanedioate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



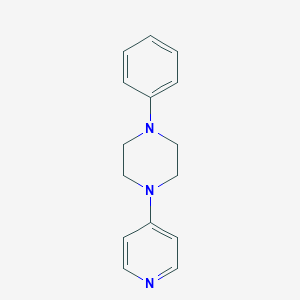
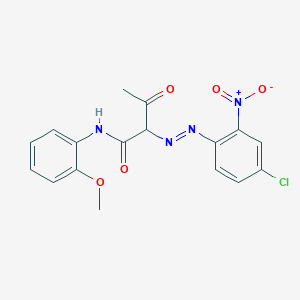
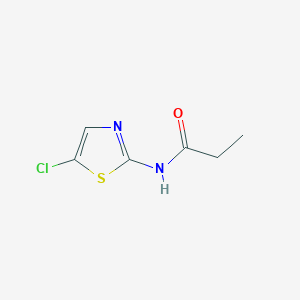
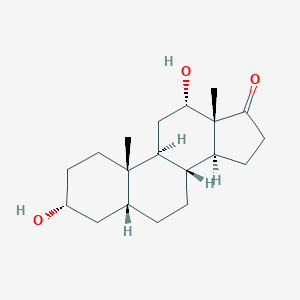
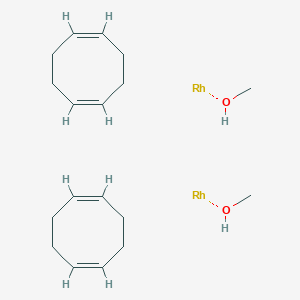
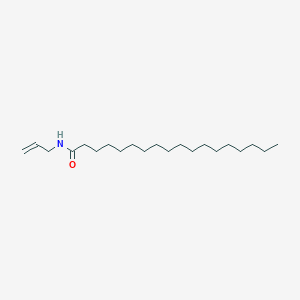
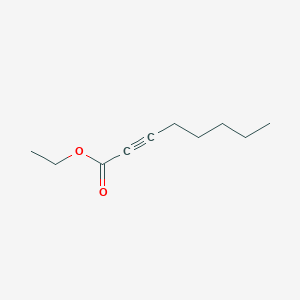
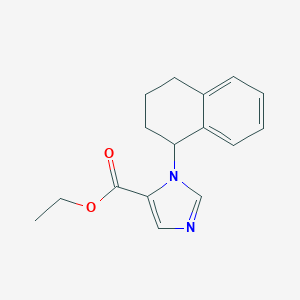
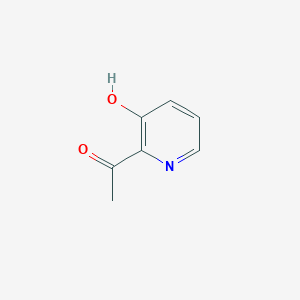
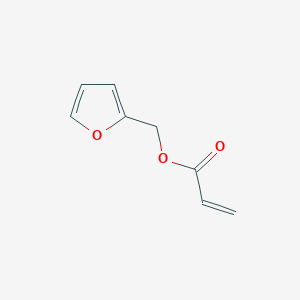
![2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile](/img/structure/B80510.png)
